molecular formula C12H9N3O B14869890 2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile

2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile

Cat. No.: B14869890
M. Wt: 211.22 g/mol
InChI Key: DTXKOSPSKJGUEJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile typically involves the use of halogenated pyrimidines, particularly 2,4- and 4,6-dichloropyrimidines, as starting materials. These compounds undergo nucleophilic substitution reactions to introduce the furan and cyclopropyl groups. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a protein kinase inhibitor, which could have implications in cancer treatment.

    Medicine: Explored for its therapeutic potential in various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as protein kinases. These enzymes are essential for cellular signaling processes, including cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine: Another pyrimidine derivative with similar structural features.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with a furan-containing building block used in the preparation of donor-acceptor polymers.

Uniqueness

2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile is unique due to its specific combination of the cyclopropyl and furan groups on the pyrimidine ring

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H9N3O/c13-6-10-5-11(9-3-4-16-7-9)15-12(14-10)8-1-2-8/h3-5,7-8H,1-2H2

InChI Key

DTXKOSPSKJGUEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C3=COC=C3)C#N

Origin of Product

United States

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